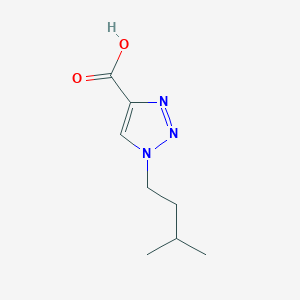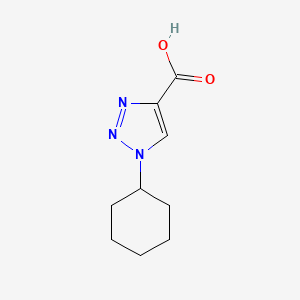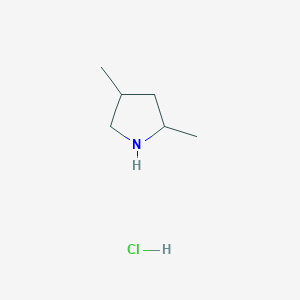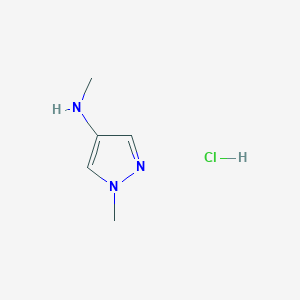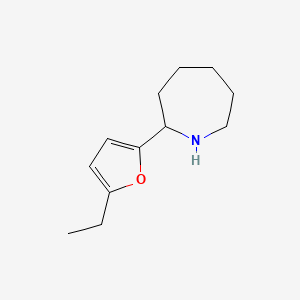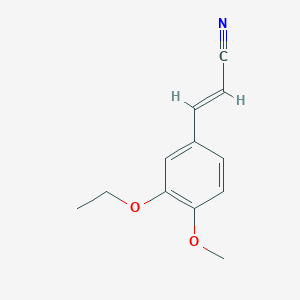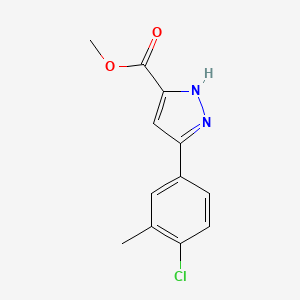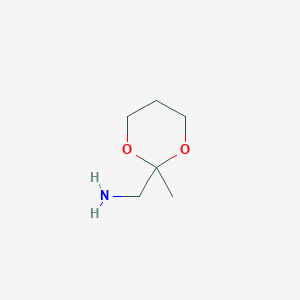
(2-Methyl-1,3-dioxan-2-yl)methanamine
Overview
Description
“(2-Methyl-1,3-dioxan-2-yl)methanamine” is a chemical compound with the molecular formula C5H11NO2 . It is also known by other names such as 2-(aminomethyl)-2-methyl-1,3-dioxolane .
Molecular Structure Analysis
The molecular structure of “(2-Methyl-1,3-dioxan-2-yl)methanamine” consists of a dioxane ring with a methyl group and a methanamine group attached . The InChI code for this compound is 1S/C5H11NO2/c1-5(4-6)7-2-3-8-5/h2-4,6H2,1H3 .Physical And Chemical Properties Analysis
“(2-Methyl-1,3-dioxan-2-yl)methanamine” has a molecular weight of 117.15 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 .Scientific Research Applications
Synthesis and Reactivity
This compound is often involved in the synthesis of various organic molecules, demonstrating the versatility of 1,3-dioxan derivatives in organic synthesis. For example, the synthesis of N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine showcases the use of 1,3-dioxan derivatives in creating complex molecules through 1,3-dipolar cycloaddition reactions, highlighting its potential in synthetic organic chemistry (Aouine, Younas et al., 2014).
Photocytotoxicity and Cellular Imaging
The compound's derivatives have found applications in the development of photocytotoxic agents and cellular imaging tools. Iron(III) catecholates, for example, have been synthesized to explore their photocytotoxic properties in red light, offering a potential pathway for developing novel anticancer therapies (Uttara Basu et al., 2014).
Anticonvulsant Agents
Research into heterocyclic schiff bases, including derivatives of 3-aminomethyl pyridine, suggests potential anticonvulsant applications. Such studies highlight the therapeutic possibilities of 1,3-dioxan derivatives in the treatment of seizures (S. Pandey, R. Srivastava, 2011).
Novel Organic Materials
The compound and its derivatives are also researched in the context of materials science, such as the development of organic metals. The synthesis of dichalcogenane derivatives of MET, involving (1,3-dioxan-2-yl)methylenedithio(ethylenedithio)tetrathiafulvalene, indicates the role of such compounds in creating new materials with unique electrical properties (YamadaJun-ichi et al., 2001).
Antimicrobial Activities
The synthesis of new quinoline derivatives carrying a 1,2,3-triazole moiety from reactions involving similar structures indicates a potential for antimicrobial applications. This research underscores the compound's relevance in developing new antibacterial and antifungal treatments (K D Thomas, Airody Vasudeva Adhikari, N Suchetha Shetty, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-methyl-1,3-dioxan-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(5-7)8-3-2-4-9-6/h2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKSMCQYNCJYHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCCO1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-1,3-dioxan-2-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1422648.png)

![[1-(Methylsulfanyl)cyclopropyl]methanol](/img/structure/B1422650.png)
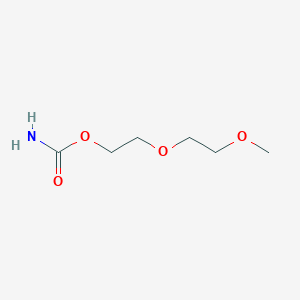
![1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1422653.png)
